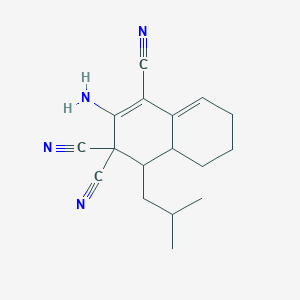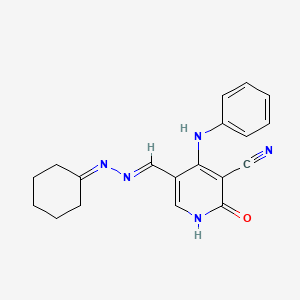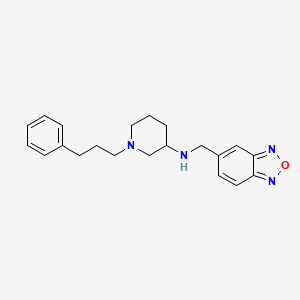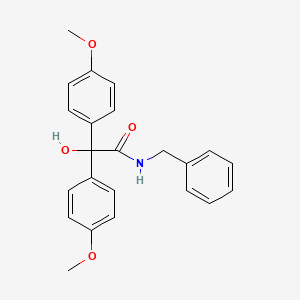![molecular formula C24H35N5O2 B5995067 1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol](/img/structure/B5995067.png)
1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol is a complex organic compound that features multiple functional groups, including an azepane ring, a pyrimidinylpiperazine moiety, and a phenoxypropanol structure. Compounds with such intricate structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyrimidinylpiperazine moiety: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the phenoxypropanol structure: This can be synthesized through etherification reactions involving phenol derivatives and epoxides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
化学反应分析
Types of Reactions
1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of pyrimidine rings to dihydropyrimidines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the aromatic ring.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
作用机制
The mechanism of action of 1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol would depend on its specific biological target. Generally, such compounds may:
Bind to receptors: Interact with specific receptors in the body.
Inhibit enzymes: Block the activity of enzymes involved in disease pathways.
Modulate signaling pathways: Affect cellular signaling mechanisms.
相似化合物的比较
Similar Compounds
1-(Azepan-1-yl)-3-[3-(4-piperazin-1-ylmethyl)phenoxy]propan-2-ol: Lacks the pyrimidine ring.
1-(Azepan-1-yl)-3-[3-(4-pyrimidin-2-ylmethyl)phenoxy]propan-2-ol: Lacks the piperazine ring.
Uniqueness
1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol is unique due to the combination of its functional groups, which may confer specific biological activities and chemical properties not found in similar compounds.
属性
IUPAC Name |
1-(azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O2/c30-22(19-27-11-3-1-2-4-12-27)20-31-23-8-5-7-21(17-23)18-28-13-15-29(16-14-28)24-25-9-6-10-26-24/h5-10,17,22,30H,1-4,11-16,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPJQNLSGHHVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=CC(=C2)CN3CCN(CC3)C4=NC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine](/img/structure/B5994998.png)
![[2-({3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5995005.png)

![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5995010.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5995025.png)
![3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI)](/img/structure/B5995030.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5995036.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5995043.png)


![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide](/img/structure/B5995055.png)
![2-[4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5995056.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B5995057.png)
